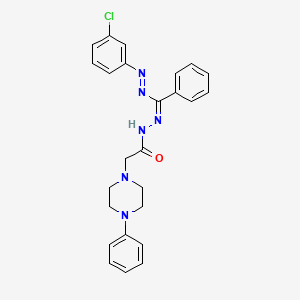
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is a chemical compound belonging to the class of s-triazines. This compound is characterized by the presence of azido, isopropylamino, and methylamino groups attached to a triazine ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine typically involves the introduction of azido, isopropylamino, and methylamino groups onto a triazine ring. One common method involves the reaction of cyanuric chloride with isopropylamine and methylamine, followed by the introduction of the azido group using sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine involves the interaction of its functional groups with molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The amino groups can form hydrogen bonds and interact with various biological targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azido-4-methylpentanoic acid
- 2-Azido-4-nitroimidazole
- 2-Azidoethyl 4-methylbenzenesulfonate
Uniqueness
2-Azido-4-(isopropylamino)-6-(methylamino)-s-triazine is unique due to the combination of azido, isopropylamino, and methylamino groups on a triazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
18941-09-8 |
|---|---|
Molekularformel |
C7H12N8 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
6-azido-4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H12N8/c1-4(2)10-6-11-5(9-3)12-7(13-6)14-15-8/h4H,1-3H3,(H2,9,10,11,12,13) |
InChI-Schlüssel |
AUCHVDNJCHQOJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)NC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(1S)-1-[(5R)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15188554.png)




